N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide
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Overview
Description
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its multiple hydroxyl groups and an acetamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexose sugar, such as glucose.
Oxidation: The primary hydroxyl group of the hexose is oxidized to form a carboxylic acid.
Amidation: The carboxylic acid is then converted to an amide using acetic anhydride and a suitable catalyst.
Stereochemical Control: Throughout the synthesis, stereochemical control is maintained to ensure the correct configuration of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Using industrial oxidizing agents to convert the hexose sugar to the corresponding carboxylic acid.
Catalytic Amidation: Employing catalysts to facilitate the amidation process efficiently.
Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Metabolic Pathways: It can participate in or alter metabolic pathways by interacting with key intermediates.
Signal Transduction: It may affect signal transduction pathways by modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: Similar structure but lacks the specific stereochemistry.
N-acetylgalactosamine: Similar functional groups but different stereochemistry.
N-acetylmannosamine: Similar functional groups but different stereochemistry.
Uniqueness
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1 |
InChI Key |
MBLBDJOUHNCFQT-NGUOGHRDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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